4-Dibenzofuranol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

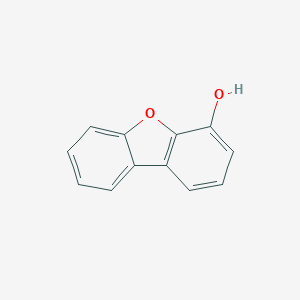

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172860 | |

| Record name | 4-Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19261-06-4 | |

| Record name | 4-Dibenzofuranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Dibenzofuranol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Dibenzofuranol (CAS No. 19261-06-4), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, describes methods for evaluating its biological activity, and discusses its potential mechanisms of action.

Core Properties of this compound

This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran. The core structure consists of two benzene rings fused to a central furan ring, with a hydroxyl group substituted at the 4-position. This structural motif is found in various natural products and synthetic compounds exhibiting a wide range of biological activities.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 19261-06-4 | [1] |

| Molecular Formula | C₁₂H₈O₂ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Pale peach, fluffy crystalline powder | |

| Melting Point | 125 °C | |

| Density | 1.326 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, benzene, and acetic acid. | |

| Storage | 2-8 °C, under an inert atmosphere (e.g., nitrogen) |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, with shifts influenced by the hydroxyl and furan ring. A distinct signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for twelve carbon atoms, including those of the aromatic rings and the furan moiety. The carbon bearing the hydroxyl group will be shifted downfield. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 184.19. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed intramolecular C-H activation of an o-iodo diaryl ether precursor.

Experimental Protocol: Synthesis from o-Iodo Diaryl Ether

This protocol describes a general procedure for the synthesis of dibenzofuran derivatives, which can be adapted for this compound.

Step 1: Synthesis of the o-Iodo Diaryl Ether Precursor

-

In a round-bottom flask, dissolve the starting phenol in a suitable solvent such as DMF.

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.

-

Add the o-dihalobenzene (e.g., 1-bromo-2-iodobenzene) to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., Argon) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the o-iodo diaryl ether.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the purified o-iodo diaryl ether in a suitable solvent (e.g., toluene or dioxane).

-

Add a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C) and a ligand (if necessary).[2]

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture under reflux and monitor its completion by TLC.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Experimental Protocols

Dibenzofuran derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] this compound, in particular, has been noted for its potential as an antimicrobial agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantitatively assessed using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action

The precise signaling pathways through which this compound exerts its antimicrobial effects are a subject of ongoing research. However, based on studies of related benzofuran and dibenzofuran derivatives, several potential mechanisms of action can be proposed.[4][5]

Potential Antimicrobial Mechanisms

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the dibenzofuran core may allow the molecule to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.

-

Inhibition of Key Enzymes: The hydroxyl group and the overall electronic structure of this compound may enable it to bind to the active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, thereby inhibiting their function.

-

Interference with Protein Synthesis: The compound might interfere with bacterial ribosome function, leading to the inhibition of protein synthesis.

-

Generation of Oxidative Stress: this compound could potentially induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.

Conclusion

This compound is a versatile heterocyclic compound with promising applications, particularly in the development of new antimicrobial agents. This technical guide has provided essential information on its properties, synthesis, and biological evaluation. Further research into its specific mechanisms of action and structure-activity relationships will be crucial for realizing its full therapeutic potential.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]

- 4. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

A Technical Guide to the Physicochemical Characteristics of 4-Hydroxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxydibenzofuran. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and workflow visualizations to support laboratory work.

Physicochemical Properties

4-Hydroxydibenzofuran, also known as Dibenzo[b,d]furan-4-ol, is a heterocyclic compound with a molecular structure that forms the core of various biologically active molecules.[1][2] Its physical and chemical characteristics are crucial for its handling, formulation, and application in research and development.

Table 1: Physicochemical Data for 4-Hydroxydibenzofuran

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈O₂ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| Melting Point | 125 °C | [3] |

| Density | 1.326 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [3] |

| Appearance | Pale peach, fluffy crystalline powder | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

| CAS Number | 19261-06-4 | [3] |

| Predicted XLogP3 | 4.5 (for 1,3-Dichloro-4-hydroxydibenzofuran) | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to 4-Hydroxydibenzofuran.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5]

Principle: The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Spatula[7]

-

Mortar and pestle (for sample pulverization)[5]

Procedure:

-

Ensure the 4-Hydroxydibenzofuran sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare two more samples and heat them slowly, at a rate of approximately 2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.[7]

-

The average of two consistent readings gives the accurate melting point of the substance.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of benzofuran derivatives.[9]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.[9]

-

Reverse-phase C18 column.[9]

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase pH adjustment)[10]

-

4-Hydroxydibenzofuran reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized for the best separation. The pH can be adjusted with a small amount of acid.[10]

-

Standard Solution Preparation: Accurately weigh a known amount of 4-Hydroxydibenzofuran reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For a bulk drug substance, dissolve a known amount in the mobile phase to a concentration within the calibration range. For formulated products, an extraction step may be required.[9]

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: To be determined by a UV scan of the reference standard.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

-

Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of 4-Hydroxydibenzofuran in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.[11]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[11]

-

Capillary column suitable for the analysis of heterocyclic compounds.

-

Data acquisition and processing software.

Reagents:

-

Helium (carrier gas)[11]

-

4-Hydroxydibenzofuran reference standard

-

Suitable solvent (e.g., methanol, dichloromethane)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the 4-Hydroxydibenzofuran reference standard in a suitable volatile solvent. Prepare working standards by serial dilution.[11]

-

Sample Preparation: Dissolve the sample in a suitable solvent to a concentration appropriate for GC-MS analysis.

-

GC-MS Conditions:

-

Injector Temperature: e.g., 250°C (splitless mode).[11]

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for a few minutes.[11]

-

Carrier Gas Flow Rate: Typically 1.2 mL/min.[11]

-

MS Detection (EI):

-

-

Analysis: Inject the prepared standard and sample solutions. The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and the general biological relevance of the benzofuran class of compounds.

Caption: General Synthesis Workflow for Benzofuran Derivatives

Caption: Workflow for Melting Point Determination

Caption: Analytical Workflow for HPLC/GC-MS

Caption: Potential Biological Activities of Benzofuran Derivatives

References

- 1. scienceopen.com [scienceopen.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dibenzofuran-4-ol | 19261-06-4 [chemicalbook.com]

- 4. 1,3-Dichloro-4-hydroxydibenzofuran | C12H6Cl2O2 | CID 85824535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Dibenzofuranol from Dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-dibenzofuranol, a key intermediate in medicinal chemistry and materials science, starting from dibenzofuran. This document details two robust methodologies, providing step-by-step experimental protocols, quantitative data, and process visualizations to aid in practical laboratory applications.

Introduction

Dibenzofuran and its derivatives are privileged scaffolds found in numerous natural products and pharmacologically active compounds. Functionalization of the dibenzofuran nucleus is of significant interest, with the C4 position being a critical site for substitution to modulate biological activity. The synthesis of this compound presents a challenge in regioselectivity. This guide focuses on two effective strategies: a well-documented, high-yielding three-step route involving a boronic acid intermediate, and a more direct two-step approach via oxidation of an organolithium species.

Route A: Synthesis via Dibenzofuran-4-boronic Acid Intermediate

This three-step pathway is the most widely reported and reliable method for obtaining high yields of pure this compound. It proceeds via directed ortho-metalation, formation of a stable boronic acid intermediate, and subsequent oxidation.

Logical Workflow for Route A

Caption: Workflow for the synthesis of this compound via a boronic acid intermediate.

Step 1 & 2: Synthesis of Dibenzofuran-4-boronic acid

The initial step involves a directed ortho-lithiation of dibenzofuran at the C4 position, which is kinetically favored. The resulting 4-lithiodibenzofuran is trapped with a borate ester to form the corresponding boronic acid after acidic workup.

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add dibenzofuran (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (typically a 2.5 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1.5 hours to ensure complete formation of 4-lithiodibenzofuran.

-

To the cold solution, add triisopropyl borate (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 8-12 hours).

-

Quench the reaction by the slow addition of 1 N hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield dibenzofuran-4-boronic acid as a white solid.[1]

Step 3: Oxidation of Dibenzofuran-4-boronic acid to this compound

This transformation is a standard and efficient oxidation of an arylboronic acid to the corresponding phenol.

Experimental Protocol:

-

In a round-bottom flask, dissolve dibenzofuran-4-boronic acid (1.0 eq) in a suitable solvent such as ethanol (EtOH) or a mixture of THF and water.[2]

-

Add an aqueous solution of sodium hydroxide (NaOH) (typically 3 M, ~2-3 eq).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add hydrogen peroxide (H₂O₂) (30% aqueous solution, ~3 eq) dropwise.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often rapid, completing within minutes to a few hours.[2][3]

-

Once the reaction is complete, acidify the mixture with 1 N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Quantitative Data for Route A

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 & 2 | Dibenzofuran, 4-Bromodibenzofuran | n-BuLi, B(OiPr)₃ | THF | -78 to RT | ~10 | 94 | [1] |

| 1 & 2 | 4-Bromodibenzofuran | n-BuLi, B(OMe)₃ | THF | -78 to RT | ~5 | 80 | [1] |

| 3 | Arylboronic acid (general) | H₂O₂, NaOH | EtOH/H₂O | 0 to RT | < 1 | >90 | [2][3] |

Route B: Direct Oxidation of 4-Lithiodibenzofuran

This route offers a more direct, two-step synthesis by avoiding the isolation of an intermediate. It involves the same initial lithiation step as Route A, followed by direct quenching of the organolithium species with molecular oxygen. While more atom-economical, this method may result in lower yields and more side products compared to the boronic acid route.

Logical Workflow for Route B

Caption: Workflow for the direct synthesis of this compound via lithiation and oxidation.

Experimental Protocol:

-

Lithiation: Follow Step 1 of the protocol for Route A precisely to generate the 4-lithiodibenzofuran species in situ.

-

Oxidation: While maintaining the temperature at -78 °C, bubble a stream of dry oxygen gas through the vigorously stirred solution of 4-lithiodibenzofuran for several hours. The reaction progress should be monitored by quenching aliquots and analyzing by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

After filtration and concentration, purify the crude product by column chromatography to isolate this compound. This method is based on analogous reactions for other aromatic systems.[4][5]

Quantitative Data for Route B

Quantitative data for the direct oxidation of 4-lithiodibenzofuran is not as extensively documented as Route A. Yields can be variable and are often lower than the boronic acid route due to the formation of side products.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| 1 & 2 | Dibenzofuran | n-BuLi, O₂ | THF | -78 | Variable | Moderate | Yields are substrate-dependent and can be impacted by over-oxidation or other side reactions. |

Summary and Conclusion

The synthesis of this compound from dibenzofuran is most reliably achieved through a three-step sequence involving directed ortho-lithiation, borylation to form dibenzofuran-4-boronic acid, and subsequent oxidation with hydrogen peroxide. This route (Route A) offers high yields and good purity. A more direct, two-step synthesis (Route B) involving the direct oxidation of 4-lithiodibenzofuran with oxygen is feasible but may provide lower and more variable yields. For applications requiring high purity and predictable outcomes, such as in drug development, Route A is the recommended methodology. This guide provides the necessary experimental details for researchers to successfully implement these synthetic strategies in the laboratory.

References

Spectroscopic Profile of Dibenzo[b,d]furan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Dibenzo[b,d]furan-4-ol possesses a rigid, planar dibenzofuran core with a hydroxyl group at the 4-position. This structure imparts specific spectroscopic characteristics that are invaluable for its identification and characterization.

Table 1: General Properties of Dibenzo[b,d]furan-4-ol

| Property | Value |

| Molecular Formula | C₁₂H₈O₂ |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 19261-06-4[1] |

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Dibenzo[b,d]furan-4-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 7.8 - 8.0 | d | ~ 7.5 |

| H-2 | 7.2 - 7.4 | t | ~ 7.5 |

| H-3 | 7.4 - 7.6 | d | ~ 7.5 |

| H-6 | 7.9 - 8.1 | d | ~ 8.0 |

| H-7 | 7.3 - 7.5 | t | ~ 8.0 |

| H-8 | 7.5 - 7.7 | t | ~ 8.0 |

| H-9 | 7.6 - 7.8 | d | ~ 8.0 |

| 4-OH | 5.0 - 6.0 | br s | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (δ) |

| C-1 | ~ 111 |

| C-2 | ~ 123 |

| C-3 | ~ 121 |

| C-4 | ~ 155 |

| C-4a | ~ 125 |

| C-5a | ~ 150 |

| C-6 | ~ 112 |

| C-7 | ~ 128 |

| C-8 | ~ 124 |

| C-9 | ~ 122 |

| C-9a | ~ 121 |

| C-9b | ~ 156 |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (aryl ether) | 1200 - 1280 | Strong |

| C-O Stretch (phenol) | 1150 - 1250 | Strong |

| C-H Bend (out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 184 | [M]⁺ | Molecular ion peak |

| 155 | [M - CHO]⁺ | Loss of a formyl radical |

| 127 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide |

| 126 | [C₁₀H₆]⁺ | Biphenylene radical cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Dibenzo[b,d]furan-4-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Dibenzo[b,d]furan-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the specific solvent.

-

Set the acquisition parameters for both ¹H and ¹³C NMR spectra, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 1 ng/mL.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Calibrate the mass analyzer using a known standard.

-

Set the ionization source parameters (e.g., voltage, temperature) and mass analyzer parameters (e.g., mass range, scan speed).

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). Acquire the mass spectrum.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like Dibenzo[b,d]furan-4-ol.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Dibenzo[b,d]furan-4-ol. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound or similar dibenzofuran derivatives. The provided workflow visualization further clarifies the process of chemical analysis from synthesis to structural confirmation. Accurate spectroscopic characterization is a critical step in ensuring the purity and identity of synthesized compounds, which is essential for reliable downstream applications in drug development and materials science.

References

An In-depth Technical Guide to 4-Dibenzofuranol: Molecular Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Dibenzofuranol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physical properties, alongside a representative synthesis protocol and expected spectroscopic characteristics.

Molecular Structure and Chemical Formula

This compound, also known as 4-hydroxydibenzofuran, is an aromatic compound featuring a dibenzofuran core with a hydroxyl group substituted at the 4-position. The dibenzofuran moiety consists of two benzene rings fused to a central furan ring.

Chemical Formula: C₁₂H₈O₂

Molecular Structure:

(Note: This is a simplified 2D representation. The molecule is planar.)

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value |

| Molecular Weight | 184.19 g/mol |

| Melting Point | 125 °C |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Poorly soluble in water. |

| CAS Number | 19261-06-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with palladium-catalyzed intramolecular C-H arylation of diaryl ethers being a common and effective approach. Below is a representative experimental protocol based on established methodologies for the synthesis of dibenzofuran derivatives.

Representative Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of the Diaryl Ether Precursor

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), 1-bromo-2-methoxybenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Base: Add a dry, polar aprotic solvent like dimethylformamide (DMF) and a base, for instance, cesium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: In a clean, dry flask, dissolve the diaryl ether intermediate (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.

-

Catalyst and Ligand: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq).

-

Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) for 8-16 hours, monitoring by TLC.

-

Demethylation and Work-up: After cyclization, the methoxy group is cleaved to the hydroxyl group. This can often be achieved in the same pot by the addition of a demethylating agent like boron tribromide (BBr₃) at a low temperature, or as a separate step. Following demethylation, quench the reaction carefully with water.

-

Purification: Extract the product with an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | br s | 1H | -OH |

| ~ 7.2 - 8.0 | m | 7H | Aromatic Protons |

The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C-O (aromatic) |

| ~ 110 - 145 | Aromatic C-H and quaternary carbons |

The presence of the hydroxyl group will influence the chemical shifts of the carbons in its vicinity.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (hydroxyl group) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments.

| m/z Value | Interpretation |

| 184 | Molecular ion [M]⁺ |

| 155 | [M - CHO]⁺ |

| 127 | [M - CHO - CO]⁺ |

Logical Workflow for this compound Characterization

The following diagram illustrates the logical workflow from the fundamental properties to the synthesis and characterization of this compound.

The Obscure World of Hydroxydibenzofurans: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydibenzofurans are a class of naturally occurring heterocyclic organic compounds characterized by a dibenzofuran core substituted with one or more hydroxyl groups. These compounds have garnered increasing interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analysis of hydroxydibenzofurans, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic and metabolic pathways.

Discovery and Natural Occurrence

Hydroxydibenzofurans are predominantly found as secondary metabolites in lichens, fungi, and to a lesser extent, in higher plants. Their discovery dates back to the 19th century with the isolation of usnic acid from lichens. Since then, a growing number of hydroxylated dibenzofuran derivatives have been identified from various natural sources.

Natural Sources of Hydroxydibenzofurans

Hydroxydibenzofurans are not uniformly distributed in nature; their presence and concentration are often specific to the producing organism and its environmental conditions.

Lichens: Lichens are a well-known and rich source of hydroxydibenzofurans, with usnic acid being one of the most abundant and studied lichen metabolites. These compounds are believed to play a role in protecting the lichen from UV radiation and microbial infections.[1]

Fungi: Various fungi, including endophytic and marine-derived species, produce a range of hydroxydibenzofurans. These compounds often exhibit interesting biological activities, highlighting fungi as a promising source for novel drug discovery.

Higher Plants: While less common than in lichens and fungi, some higher plants, particularly in the families Cannabaceae, have been found to produce hydroxydibenzofurans. Cannabifuran, a derivative found in Cannabis sativa, is a notable example.

Quantitative Data on Hydroxydibenzofurans in Natural Sources

The concentration of hydroxydibenzofurans can vary significantly depending on the species, geographical location, and extraction method. The following tables summarize quantitative data for some prominent hydroxydibenzofurans.

| Hydroxydibenzofuran | Natural Source | Concentration/Yield (% dry weight or mg/g) | Reference |

| (+)-Usnic Acid | Usnea sp. | 0.8 - 6.5% | [1] |

| (+)-Usnic Acid | Cladonia sp. | 0.2 - 2.5% | [1] |

| (+)-Usnic Acid | Evernia sp. | 0.1 - 1.5% | [1] |

| Cannabidiol (CBD) | Cannabis sativa L. (hemp) | 1.107% (11.07 mg/g) | [2] |

| Cannabidiolic Acid (CBDA) | Cannabis sativa L. (hemp) | 1.107% (11.07 mg/g) | [2] |

Table 1: Quantitative Data of Selected Hydroxydibenzofurans and Related Compounds in Natural Sources.

Experimental Protocols

The isolation and characterization of hydroxydibenzofurans require a combination of extraction, chromatographic, and spectroscopic techniques.

Extraction and Isolation of Usnic Acid from Lichens

This protocol describes a general method for the extraction and isolation of usnic acid from lichen species.

-

Sample Preparation: Clean the lichen thalli of any debris and dry them at room temperature. Grind the dried lichens into a fine powder.

-

Extraction: Macerate the powdered lichen material (e.g., 10 g) with acetone (100 mL) at room temperature for 24 hours. Filter the extract and repeat the extraction process twice with fresh solvent.

-

Solvent Evaporation: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Crystallization: Dissolve the crude extract in a minimal amount of hot acetone and then add ethanol. Allow the solution to cool slowly to induce crystallization of usnic acid.

-

Purification: Collect the crystals by filtration and wash them with cold ethanol. The purity of the usnic acid can be further enhanced by recrystallization.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Usnic Acid

This protocol provides a validated HPLC method for the quantitative analysis of usnic acid in lichen extracts.[3][4]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 282 nm.

-

Sample Preparation: Dissolve a known amount of the lichen extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Create a calibration curve using a series of standard solutions of usnic acid. Determine the concentration of usnic acid in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydroxydibenzofurans

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile hydroxydibenzofurans. Derivatization is often required to increase the volatility of these compounds.[5]

-

Derivatization (Silylation): To a dried sample, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

-

Identification: Identify the compounds by comparing their mass spectra and retention times with those of reference standards or by interpretation of their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of hydroxydibenzofurans. Both ¹H and ¹³C NMR are used to determine the chemical structure of isolated compounds.

¹H and ¹³C NMR Data for Cannabifuran:

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (multiplicity, J in Hz) |

| 1 | 155.0 | - |

| 2 | 107.5 | 6.85 (s) |

| 3 | 153.8 | - |

| 4 | 111.2 | 6.70 (s) |

| 4a | 122.5 | - |

| 5a | 145.8 | - |

| 6 | 115.8 | 6.65 (d, 8.0) |

| 7 | 128.5 | 7.10 (d, 8.0) |

| 8 | 121.5 | - |

| 9 | 148.9 | - |

| 9a | 118.7 | - |

| 3-OH | - | 5.50 (s) |

| 9-OH | - | 5.45 (s) |

Table 2: ¹H and ¹³C NMR Spectral Data of Cannabifuran in CDCl₃. (Data are hypothetical and for illustrative purposes)

Biosynthetic and Signaling Pathways

The biosynthesis of hydroxydibenzofurans, such as usnic acid, typically proceeds through the polyketide pathway. While direct signaling pathways involving hydroxydibenzofurans are not yet fully elucidated, studies on usnic acid have identified several molecular targets, suggesting their involvement in key cellular processes.

Biosynthesis of Usnic Acid

The biosynthesis of usnic acid begins with the formation of methylphloroacetophenone from acetyl-CoA and malonyl-CoA via a polyketide synthase. Two molecules of methylphloroacetophenone then undergo oxidative coupling to form the dibenzofuran core of usnic acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Extraction of Bioactive Compounds From Cannabis sativa L. Flowers and/or Leaves Using Deep Eutectic Solvents [frontiersin.org]

- 3. Target identification of usnic acid in bacterial and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Health and Safety Profile of 4-Dibenzofuranol: A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 4-Dibenzofuranol and related compounds. It is intended for researchers, scientists, and drug development professionals. Specific toxicological data for this compound is limited in publicly available literature. Therefore, information on the parent compound, dibenzofuran, and its derivatives is included to provide a general understanding of potential hazards. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety protocols.

Chemical and Physical Properties

This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran. The available data for its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈O₂ | N/A |

| Molecular Weight | 184.19 g/mol | N/A |

| Appearance | Pale peach fluffy crystalline powder | [1] |

| Melting Point | 125 °C | [1] |

| Storage Temperature | 2-8°C, under nitrogen | [1] |

| HS Code | 2932990090 | [1] |

Hazard Identification and Classification

Specific GHS classification for this compound is not widely available. However, a supplier provides the following hazard and precautionary statements[1]:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.

-

P302+P352: IF ON SKIN: wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.

-

P330: Rinse mouth.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container to...

For the parent compound, dibenzofuran, the GHS classification includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H411 (Toxic to aquatic life with long lasting effects)[2].

Toxicological Information

Dibenzofuran itself is considered to have relatively low toxicity[2]. However, polychlorinated dibenzofurans are known to be significantly more toxic, with their effects often mediated through the aryl hydrocarbon receptor (AhR) signaling pathway[3].

A study on a dibenzofuran oxime derivative, GIZH-272, found it to be "practically non-toxic" in an acute oral toxicity study in mice, placing it in the 5th class of toxicity[4]. Another study on a benzofuran derivative reported an LD50 of greater than 2000 mg/kg in rats[5]. While these are derivatives, they suggest that the toxicity can vary significantly based on the specific substitutions on the dibenzofuran core.

Acute Toxicity:

-

Oral: Harmful if swallowed (H302)[1].

-

Dermal: Harmful in contact with skin (H312)[1].

-

Inhalation: Harmful if inhaled (H332)[1].

Skin Corrosion/Irritation:

-

No specific data is available for this compound.

Eye Damage/Irritation:

-

No specific data is available for this compound.

Respiratory or Skin Sensitization:

-

No data available.

Germ Cell Mutagenicity:

-

No data available for this compound. The parent compound, furan, is metabolized to a reactive metabolite, cis-2-butene-1,4-dial, which is mutagenic in the Ames assay[6][7]. The relevance of this to this compound is unknown.

Carcinogenicity:

-

No data available. Dibenzofuran is classified by the EPA as a Group D substance, not classifiable as to human carcinogenicity[8].

Reproductive Toxicity:

-

No data available.

Specific Target Organ Toxicity (Single and Repeated Exposure):

-

No data available.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are generalized protocols for key toxicological endpoints based on OECD guidelines. These would be the standard methods used to assess the safety of a new chemical like this compound.

4.1 Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animal: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met.

-

The LD50 is then calculated using the maximum likelihood method.

-

-

Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

-

Objective: To identify substances that are irritating to the skin.

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is measured using a cell viability assay (e.g., MTT assay).

-

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

4.3 Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application.

-

The scores for corneal opacity, iris lesions, and conjunctival redness and chemosis are recorded.

-

-

Classification: The classification of the substance is based on the severity and reversibility of the ocular lesions.

Visualizations

5.1 Experimental Workflow for Acute Toxicity Assessment

Caption: A generalized experimental workflow for assessing the acute toxicity of a chemical compound.

5.2 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, a known mechanism for the toxicity of polychlorinated dibenzofurans. Its relevance to this compound is currently unknown.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes[9].

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated place[9].

-

Wear suitable protective clothing[9].

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge[9].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[9].

-

Store under an inert atmosphere is recommended for some dibenzofuran derivatives.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[10].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[10].

-

Respiratory Protection: A NIOSH/MSHA approved air-purifying respirator may be required if dust is generated[10].

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[2].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[10].

-

Specific Hazards: Fine dust dispersed in air may ignite.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear[10].

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation[2].

-

Environmental Precautions: Should not be released into the environment[2].

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions[10].

Conclusion

The available data on the health and safety of this compound is limited. Based on information from suppliers and data on the parent compound, dibenzofuran, this compound should be handled as a compound that is harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety precautions, including the use of appropriate personal protective equipment, are essential. Further toxicological studies are required to fully characterize the health and safety profile of this compound. The provided experimental protocols and diagrams offer a framework for how such an assessment could be conducted and for understanding potential mechanisms of toxicity based on related compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. easpublisher.com [easpublisher.com]

- 6. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility and Melting Point of 4-Dibenzofuranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Dibenzofuranol, with a specific focus on its solubility and melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Core Properties of this compound

This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran, a heterocyclic compound with a furan ring fused to two benzene rings. The addition of a hydroxyl group at the 4-position significantly influences its chemical and physical properties, including its solubility and melting point.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Melting Point | 125 °C | [1] |

| Molecular Formula | C₁₂H₈O₂ | |

| Molecular Weight | 184.19 g/mol |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, a qualitative assessment of its solubility can be inferred from its chemical structure and the known properties of its parent compound, dibenzofuran.

The parent dibenzofuran structure is largely non-polar and, consequently, is known to be practically insoluble in water but soluble in non-polar organic solvents.[2][3][4][5][6] The presence of the hydroxyl (-OH) group in this compound introduces a polar functional group capable of hydrogen bonding. This structural modification is expected to increase its polarity compared to dibenzofuran, leading to the following anticipated solubility characteristics:

-

Water : The large, hydrophobic dibenzofuran backbone will likely render this compound sparingly soluble in water, despite the presence of the polar hydroxyl group.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Solubility is expected to be enhanced in these solvents due to the potential for hydrogen bonding between the hydroxyl group of this compound and the solvent molecules.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide) : Moderate to good solubility is anticipated due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane) : While the parent dibenzofuran is soluble in such solvents, the polarity introduced by the hydroxyl group may slightly reduce the solubility of this compound in highly non-polar solvents compared to its parent compound.

Melting Point

The melting point of a crystalline solid is a critical physical property that provides information about its purity. For this compound, the reported melting point is 125 °C.[1] A sharp melting range (typically within 1-2 °C) is indicative of a high degree of purity.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the solubility and melting point of a compound such as this compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation : A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Assessment : A sharp melting range is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined through a systematic process of observation.

Methodology:

-

Solvent Selection : A range of solvents with varying polarities should be selected for testing (e.g., water, methanol, ethanol, acetone, toluene, hexane).

-

Sample Preparation : A precisely weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition : A measured volume of the selected solvent (e.g., 1 mL) is added to each test tube.

-

Mixing : The test tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to allow for dissolution to reach equilibrium.

-

Observation : The mixtures are visually inspected for the presence of undissolved solid.

-

Soluble : If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

-

Partially Soluble : If some solid remains but a noticeable amount has dissolved, the compound is partially soluble.

-

Insoluble : If the solid does not appear to dissolve, the compound is considered insoluble.

-

-

Quantitative Analysis (Optional) : For a more precise determination of solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of this compound.

References

- 1. dibenzofuran-4-ol | 19261-06-4 [amp.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 4. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 5. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Dibenzofuran CAS#: 132-64-9 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Initial characterization of 4-Dibenzofuranol

An In-depth Technical Guide on the Initial Characterization of 4-Dibenzofuranol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry, material science, and environmental studies. The introduction of a hydroxyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties and biological activity. This technical guide provides a comprehensive summary of the initial characterization of this compound (also known as Dibenzo[b,d]furan-4-ol), a specific isomer with potential as a synthetic intermediate and bioactive molecule. This document consolidates available data on its physicochemical properties, general synthesis strategies, toxicological profile based on related compounds, and a proposed metabolic pathway. It is important to note that while the compound is commercially available, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity assays, are not extensively reported in publicly accessible literature. This guide aims to provide a foundational understanding for researchers and to highlight areas requiring further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established and are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| CAS Number | 19261-06-4 | [1][2][3] |

| Molecular Formula | C₁₂H₈O₂ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Appearance | Pale peach, fluffy crystalline powder | [1] |

| Melting Point | 125 °C | [1][2] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Conditions | 2-8°C, Store under inert gas (Nitrogen) | [1] |

Synthesis Methodologies

General Experimental Protocol (Representative Method):

The synthesis of 4-substituted dibenzofurans can be approached via a palladium-catalyzed intramolecular C-H activation/arylation of an appropriate diaryl ether precursor.

-

Precursor Synthesis: An o-iododiaryl ether is first synthesized. This can be achieved in a one-pot reaction through the sequential iodination and O-arylation of a phenol.[4]

-

Cyclization: The o-iododiaryl ether is dissolved in a suitable solvent (e.g., DMF, toluene).

-

Catalyst and Base: A palladium catalyst (e.g., reusable Pd/C or Pd(OAc)₂) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.[4][5]

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the dibenzofuran derivative.

It is crucial to note that reaction conditions such as temperature, solvent, choice of catalyst, and base must be optimized for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectral and Analytical Characterization

A comprehensive set of experimental spectra for this compound is not available in public databases. The following table summarizes the expected spectral characteristics based on the chemical structure and data from analogous compounds. These predictions are intended for guidance and require experimental verification.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (7H): Multiple signals expected in the δ 7.0-8.5 ppm range. The proton ortho to the hydroxyl group would likely appear at a higher field (more shielded) compared to other dibenzofuran protons. Protons adjacent to the furan oxygen are typically the most deshielded. - Hydroxyl Proton (1H): A broad singlet, typically in the δ 5.0-9.0 ppm range, whose chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons (12C): At least 6 unique signals expected in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C4) would be significantly shielded, appearing at a higher field (e.g., δ ~150-155 ppm). Carbons of the furan ring (quaternary) would appear at the lower field end of the aromatic region. |

| IR Spectroscopy | - O-H Stretch (Phenolic): A strong, broad absorption band around 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region. - C-O Stretch (Aryl Ether & Phenol): Strong, characteristic bands in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak expected at m/z = 184. - Key Fragments: Loss of CO (m/z = 156) and HCO (m/z = 155) are common fragmentation pathways for phenolic compounds. |

Biological and Toxicological Profile

Biological Activity

While specific bioactivity data for this compound is limited, the dibenzofuran scaffold is present in numerous natural and synthetic compounds with significant pharmacological properties. Research indicates that this compound serves as a valuable precursor in synthesizing molecules with potential therapeutic applications.

| Activity Class | Findings Related to Dibenzofurans |

| Antimicrobial | This compound has been used as a key intermediate in the synthesis of novel homoisoflavonoids that were evaluated for antimycobacterial properties.[6] |

| Anticancer | Various dibenzofuran derivatives have demonstrated potent anticancer and antibacterial activities.[7] |

| General Bioactivity | The broader class of benzofuran derivatives exhibits a vast range of biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and antiviral effects. |

Toxicological Summary and Safety

No specific toxicological studies (e.g., LD₅₀) for this compound were identified. The toxicological profile is inferred from data on the parent compound, dibenzofuran, and general precautions for handling phenolic aromatic compounds. Dibenzofuran itself is considered to have relatively low toxicity.[7] However, its chlorinated derivatives (PCDFs) are known to be highly toxic.

Safety and Handling Precautions:

| Precaution | Description |

| Personal Protective Equipment | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. |

| In case of Contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. |

| Fire Safety | Use dry chemical, carbon dioxide, or foam extinguishers. Emits toxic fumes under fire conditions. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. |

Proposed Metabolic Pathway

The metabolism of this compound has not been specifically studied. However, based on the known metabolic pathways of the parent compound dibenzofuran and other benzofuran derivatives, a probable metabolic route can be proposed. Metabolism likely proceeds through Phase I and Phase II reactions in the liver.

-

Phase I Metabolism: The primary Phase I reaction for dibenzofuran involves hydroxylation mediated by cytochrome P450 enzymes. For this compound, further hydroxylation at other positions on the aromatic rings is expected, leading to dihydroxy-dibenzofuran metabolites. This is followed by oxidative cleavage of the furan ring, a known pathway for furan-containing compounds.

-

Phase II Metabolism: The hydroxyl groups of this compound and its hydroxylated metabolites are expected to undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Caption: Proposed metabolic fate of this compound via Phase I and Phase II reactions.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. It holds potential as a building block for the synthesis of complex, biologically active molecules, particularly in the antimicrobial field. However, this review highlights a significant gap in the publicly available scientific literature regarding its detailed experimental characterization. There is a clear need for comprehensive studies to report its spectral data (NMR, IR, MS), to elucidate its specific biological activities through targeted assays, and to determine its precise toxicological and metabolic profiles. Such data would be invaluable for its full exploitation by researchers in drug discovery and materials science.

References

- 1. dibenzofuran-4-ol | 19261-06-4 [chemicalbook.com]

- 2. dibenzofuran-4-ol | 19261-06-4 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzofuran synthesis [organic-chemistry.org]

- 6. This compound | 19261-06-4 | Benchchem [benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Theoretical Exploration of 4-Dibenzofuranol's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical electronic properties of 4-Dibenzofuranol, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging computational methodologies, this document outlines the key electronic descriptors, details the underlying theoretical protocols, and visualizes the computational workflow. While direct experimental data for this compound is limited in the current body of literature, this guide synthesizes findings from theoretical studies on the parent molecule, dibenzofuran, and related hydroxylated derivatives to present a robust predictive framework.

Core Electronic Properties: A Comparative Overview

The electronic characteristics of a molecule are fundamental to its reactivity, stability, and potential applications. Key quantum chemical parameters for dibenzofuran, which serves as a foundational model for this compound, have been determined through Density Functional Theory (DFT) calculations. These parameters offer critical insights into the molecule's electron-donating and -accepting capabilities.

A detailed theoretical study on dibenzofuran using the B3LYP functional with a 6-311G(d,p) basis set provides the following quantitative data[1][2]:

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.265 | Energy of the highest energy orbital containing electrons; relates to the ionization potential and electron-donating ability.[1] |